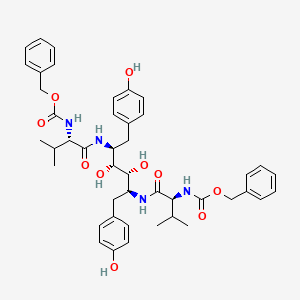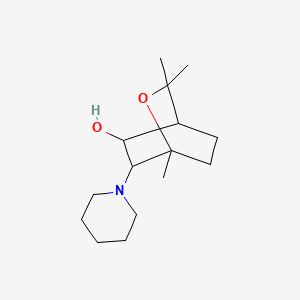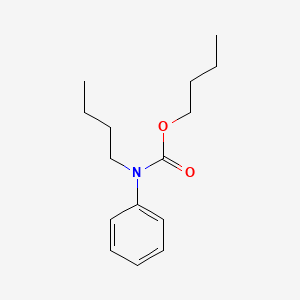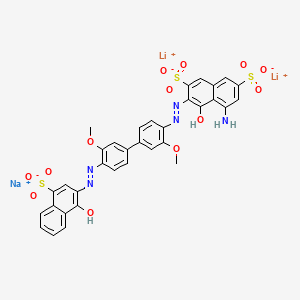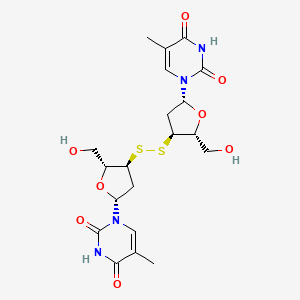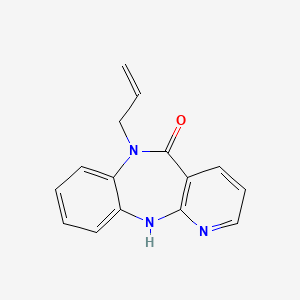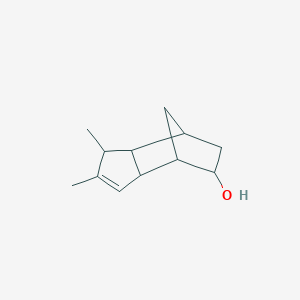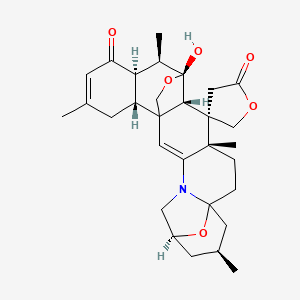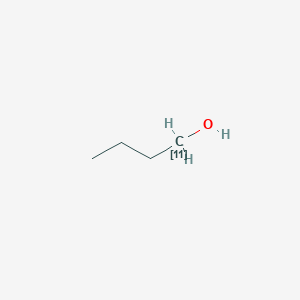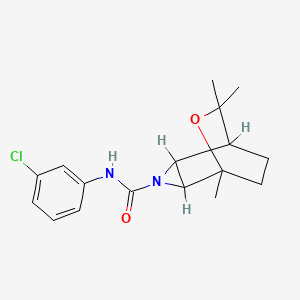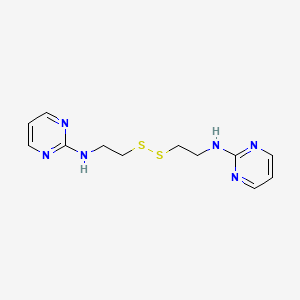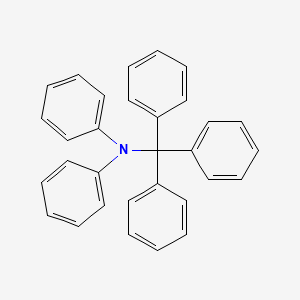
(3-Bromopropyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)phosphonic dichloride is a chemical compound with the molecular formula C3H6BrCl2OP. It is characterized by the presence of a bromine atom attached to a three-carbon chain, which is further connected to a phosphonic dichloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)phosphonic dichloride can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
3-Bromopropanol+Phosphorus trichloride→(3-Bromopropyl)phosphonic dichloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phosphonic dichloride derivatives are formed.
Hydrolysis Products: Phosphonic acid derivatives are the primary products of hydrolysis.
Scientific Research Applications
(3-Bromopropyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is employed in the production of flame retardants and plasticizers.
Comparison with Similar Compounds
- (3-Chloropropyl)phosphonic dichloride
- (3-Iodopropyl)phosphonic dichloride
- (3-Fluoropropyl)phosphonic dichloride
Comparison: (3-Bromopropyl)phosphonic dichloride is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of chemical transformations without being overly reactive or too inert .
Properties
CAS No. |
86483-94-5 |
|---|---|
Molecular Formula |
C3H6BrCl2OP |
Molecular Weight |
239.86 g/mol |
IUPAC Name |
1-bromo-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6BrCl2OP/c4-2-1-3-8(5,6)7/h1-3H2 |
InChI Key |
DIGFVDXKCGCTRY-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


